Methanesulfonyl azide
Overview
Description
Methanesulfonyl azide is a chemical compound of interest in various fields of chemistry due to its unique properties and applications.
Synthesis Analysis
The synthesis of methanesulfonic acid (MSA) from methane and sulfur trioxide is reported in a study by Díaz-Urrutia and Ott (2019), where they achieved a >99% selectivity and yield of MSA. The process involves a cationic chain reaction, indicating a direct conversion method for methane functionalization to methanesulfonic acid (Díaz-Urrutia & Ott, 2019).
Molecular Structure Analysis
Hargittai and Hargittai (1973) studied the molecular structure of methane sulfonyl chloride using electron diffraction, which can provide insights into similar sulfonyl compounds (Hargittai & Hargittai, 1973). The molecular structure of methanesulfonyl azide was characterized in both gas phase and solid state by Deng et al. (2016), showing a single conformation with the azido ligand synperiplanar to one of the S═O groups (Deng et al., 2016).
Chemical Reactions and Properties
Shingaki et al. (1972) investigated the insertion of methanesulfonylnitrene into C–H and O–H bonds, a key reaction pathway for methanesulfonyl azide (Shingaki et al., 1972). Furthermore, the reaction of methanesulfonyl fluoride with acetylcholinesterase was studied by Kitz and Wilson (1963), revealing insights into the reactivity of sulfonyl compounds (Kitz & Wilson, 1963).
Physical Properties Analysis
The physical properties of methanesulfonic acid were investigated by Kelly and Murrell (1999), providing insights into its stability and role in biogeochemical cycling (Kelly & Murrell, 1999). A molecular dynamics simulation study of methanesulfonic acid by Canales and Alemán (2014) detailed several thermodynamic, structural, and dynamical properties (Canales & Alemán, 2014).
Chemical Properties Analysis
The reactions of aliphatic methanesulfonates were reviewed by Spener (1973), covering various synthetic applications and mechanisms, which is relevant for understanding the chemical behavior of methanesulfonyl derivatives (Spener, 1973).
Scientific Research Applications
Reactivity in Chemical Bond Formation : Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis (Shingaki et al., 1972).
Interactions with Aromatic Compounds : The thermolysis of methanesulfonyl azide in aromatic solvents yields methanesulfonamide and methanesulfonanilides, suggesting its role in the modification of aromatic compounds (Abramovitch et al., 1965).
Biochemical Reactions : Methanesulfonyl fluoride, closely related to methanesulfonyl azide, reacts with acetylcholinesterase to form a methanesulfonyl enzyme derivative, indicating its biochemical significance (Kitz & Wilson, 1963).
Selective Nucleophilic Substitution : Methanesulfonyl azide derivatives undergo selective substitution, leading to the formation of various products, showcasing its utility in complex organic transformations (Dick & Jones, 1966).
Microbial Metabolism : Methanesulfonyl azide derivatives are involved in microbial metabolism, particularly in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Synthesis of Oligopeptides : Methanesulfonyl azide is used in the synthesis of oligopeptides, demonstrating its application in peptide chemistry (Liang Yue-jie, 2009).
Formation of Methanesulfonyl Enzyme Derivatives : It reacts with enzymes forming inactive derivatives, useful in studying enzyme mechanisms (Greenspan & Wilson, 1970).
Oxidation Reactions : Methanesulfonyl azide is involved in oxidation reactions, like the oxidation of methanesulfinic acid (Flyunt et al., 2001).
N-arylation of Methanesulfonamide : This process has been improved using methanesulfonyl azide, avoiding genotoxic reagents and byproducts (Rosen et al., 2011).
Safety And Hazards
Future Directions
Methanesulfonyl azide shows unique reactivity in forming bonds. It has been observed to insert into C–H and O–H bonds during photolysis in hydrocarbons and alcohols, indicating its potential in organic synthesis . Furthermore, mesyl phosphoramidate oligonucleotides are able to form a complementary duplex with RNA, which is only slightly less stable than the equivalent DNA:RNA duplex. This raises the possibility of their application as potential antisense therapeutic agents .
properties
IUPAC Name |
N-diazomethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIGUWUNPQBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339446 | |
Record name | Methanesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanesulfonyl azide | |
CAS RN |
1516-70-7 | |
Record name | Methanesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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